Solubility of (Z)-(2-Bromo-2-phenylvinyl)boronic acid in organic solvents
Solubility of (Z)-(2-Bromo-2-phenylvinyl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (Z)-(2-Bromo-2-phenylvinyl)boronic acid in Organic Solvents
Executive Summary
(Z)-(2-Bromo-2-phenylvinyl)boronic acid is a specialized vinylboronic acid with significant potential as a building block in organic synthesis, particularly in cross-coupling reactions for the creation of complex molecular architectures. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is a cornerstone of successful process development, reaction optimization, purification, and formulation. This technical guide addresses the notable absence of specific, quantitative solubility data for this compound in the public domain. Instead of merely stating this gap, this document serves as a practical and authoritative framework. It elucidates the theoretical principles governing the solubility of this molecule by analyzing its structure and drawing parallels with well-studied analogs like phenylboronic acid. Most critically, it provides a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility in various organic solvents, empowering researchers to generate the precise data required for their work.
Introduction to (Z)-(2-Bromo-2-phenylvinyl)boronic acid
The Strategic Value of Vinylboronic Acids
Boronic acids and their derivatives are foundational reagents in modern organic chemistry, prized for their stability, low toxicity, and versatile reactivity.[1][2] Alkenyl (vinyl) boronic acids, in particular, are key intermediates in stereospecific carbon-carbon bond formation, most famously via the Suzuki-Miyaura cross-coupling reaction. The ability to transfer a vinyl group with retained stereochemistry makes them invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Structural Features and Synthetic Potential
The molecule (Z)-(2-Bromo-2-phenylvinyl)boronic acid presents a unique combination of functional groups:
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Boronic Acid Moiety [-B(OH)₂]: The reactive center for cross-coupling reactions and a site capable of hydrogen bonding. It acts as a mild Lewis acid.[1][3]
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Vinyl Group (-C=C-): Provides a rigid scaffold and specific stereochemistry (Z-configuration).
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Phenyl Substituent (-C₆H₅): Introduces aromatic character, contributing to potential π-stacking interactions and increasing the nonpolar nature of the molecule.
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Bromo Substituent (-Br): Adds polarity and serves as an additional synthetic handle for further transformations.
This distinct structure makes it a highly valuable precursor for the stereoselective synthesis of trisubstituted alkenes, a common motif in biologically active molecules.
Why Solubility Data is Mission-Critical
The solubility of a reagent dictates nearly every aspect of its practical application:
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Reaction Kinetics: The concentration of the dissolved reagent directly impacts reaction rates.
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Solvent Selection: Choosing an appropriate solvent system is essential for achieving homogeneity and maximizing yield.
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Purification: Solubility differences are exploited in crystallization, precipitation, and chromatographic separations.[4]
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Formulation: In drug development, solubility is a primary determinant of a compound's bioavailability and deliverability.[5]
Theoretical Solubility Profile and Influencing Factors
Predicting solubility begins with the fundamental principle of "like dissolves like," which correlates the polarity of the solute and the solvent.[4][6]
Molecular Structure Analysis
(Z)-(2-Bromo-2-phenylvinyl)boronic acid is an amphiphilic molecule with distinct polar and nonpolar regions.
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Polar Characteristics: The boronic acid group is highly polar and capable of acting as both a hydrogen bond donor (O-H) and acceptor (O). This confers solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., THF, acetone). The carbon-bromine bond also contributes a significant dipole moment.
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Nonpolar Characteristics: The phenyl ring and the vinyl backbone are nonpolar, favoring interactions with nonpolar or weakly polar solvents (e.g., toluene, dichloromethane) through van der Waals forces.
Expected Solubility Trends
Based on its structure and by analogy to phenylboronic acid, we can predict a general solubility profile:
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High Solubility: Expected in polar aprotic solvents like THF, Dioxane, Acetone, and DMF . These solvents can engage in hydrogen bonding with the -B(OH)₂ group without the competing self-association seen in protic solvents. Studies on phenylboronic acid show high solubility in ethers and ketones.[7][8][9]
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Moderate Solubility: Expected in alcohols (Methanol, Ethanol) and chlorinated solvents like Dichloromethane (DCM) and Chloroform . While alcohols are polar protic, the nonpolar portion of the molecule will limit infinite solubility.
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Low to Negligible Solubility: Expected in nonpolar aliphatic solvents such as Hexane, Heptane, and Cyclohexane . The energy required to break the hydrogen bonding network of the solid boronic acid would not be compensated by the weak solute-solvent interactions.[7][8] Phenylboronic acid is poorly soluble in hexanes.[3]
A Critical Challenge: Dehydration and Boroxine Formation
A significant and often overlooked factor in the handling and solubility measurement of boronic acids is their propensity to undergo thermal or solvent-mediated dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3][7]
Caption: Reversible dehydration of boronic acid to its boroxine anhydride.
This equilibrium is critical because the boroxine has vastly different solubility and physical properties than the parent boronic acid. This can lead to inconsistent and non-reproducible solubility data if not properly controlled.[7] The experimental protocol described below is designed to measure the solubility of the boronic acid at thermodynamic equilibrium.
Experimental Protocol for Thermodynamic Solubility Determination
This protocol outlines the gravimetric method for determining the equilibrium (thermodynamic) solubility of (Z)-(2-Bromo-2-phenylvinyl)boronic acid. This method is robust, reliable, and does not require sophisticated analytical instrumentation for the primary measurement.
Rationale for Method Selection
The gravimetric method is chosen for its directness. It measures the mass of dissolved solute in a known volume of saturated solvent, providing a clear and unambiguous value (e.g., in mg/mL). It is designed to ensure that the system reaches thermodynamic equilibrium, which is the true measure of a compound's solubility, as opposed to kinetic solubility which can be misleading.[10]
Workflow for Solubility Determination
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- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. chem.ws [chem.ws]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. Khan Academy [khanacademy.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
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